molecular formula C7H9F3O3 B8254350 ethyl (2S)-4,4,4-trifluoro-2-methyl-3-oxobutanoate

ethyl (2S)-4,4,4-trifluoro-2-methyl-3-oxobutanoate

Cat. No.: B8254350
M. Wt: 198.14 g/mol
InChI Key: YLRGPBKEZVHOAW-BYPYZUCNSA-N
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Description

Ethyl (2S)-4,4,4-trifluoro-2-methyl-3-oxobutanoate is an organic compound with the molecular formula C7H9F3O3. It is a trifluoromethyl-substituted ester, which makes it an interesting compound in organic synthesis and various applications due to the presence of the trifluoromethyl group, known for its electron-withdrawing properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S)-4,4,4-trifluoro-2-methyl-3-oxobutanoate typically involves the esterification of the corresponding acid or the reaction of a suitable precursor with ethyl alcohol. One common method is the reaction of ethyl acetoacetate with trifluoroacetic anhydride under acidic conditions, followed by purification through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-4,4,4-trifluoro-2-methyl-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl-substituted carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl (2S)-4,4,4-trifluoro-2-methyl-3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for understanding biochemical pathways.

    Industry: The compound is used in the production of agrochemicals, polymers, and other materials where the trifluoromethyl group imparts desirable properties.

Mechanism of Action

The mechanism by which ethyl (2S)-4,4,4-trifluoro-2-methyl-3-oxobutanoate exerts its effects involves its interaction with molecular targets through its trifluoromethyl group. This group can influence the electronic properties of the molecule, affecting its reactivity and interactions with enzymes or receptors. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl trifluoroacetate: Another trifluoromethyl-substituted ester, but with different reactivity and applications.

    Methyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate: Similar structure but with a methyl ester group instead of an ethyl ester.

    Trifluoroacetic acid: A simpler compound with a trifluoromethyl group, used in various chemical reactions.

Uniqueness

Ethyl (2S)-4,4,4-trifluoro-2-methyl-3-oxobutanoate is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. The presence of the trifluoromethyl group enhances its electron-withdrawing properties, making it a valuable intermediate in organic synthesis and various applications.

Properties

IUPAC Name

ethyl (2S)-4,4,4-trifluoro-2-methyl-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O3/c1-3-13-6(12)4(2)5(11)7(8,9)10/h4H,3H2,1-2H3/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRGPBKEZVHOAW-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](C)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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